1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
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Overview
Description
1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a tetrazole ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinyl and tetrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-BENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE
- 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PROPANONE
Uniqueness
1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N6O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C20H20N6O2S/c1-15-7-9-16(10-8-15)19(28)25-12-11-24(14-25)18(27)13-29-20-21-22-23-26(20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
InChI Key |
AGFNFFUFUQIEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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